molecular formula C7H12Cl2O B8592309 1,5-Dichloro-3,3-dimethylpentan-2-one CAS No. 87465-67-6

1,5-Dichloro-3,3-dimethylpentan-2-one

Cat. No.: B8592309
CAS No.: 87465-67-6
M. Wt: 183.07 g/mol
InChI Key: JOSVTBZGHXVJAL-UHFFFAOYSA-N
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Description

1,5-Dichloro-3,3-dimethylpentan-2-one is an aliphatic chlorinated ketone characterized by a pentan-2-one backbone with chlorine atoms at positions 1 and 5 and two methyl groups at position 3. This substitution pattern confers unique steric and electronic properties, distinguishing it from simpler chlorinated ketones.

Properties

CAS No.

87465-67-6

Molecular Formula

C7H12Cl2O

Molecular Weight

183.07 g/mol

IUPAC Name

1,5-dichloro-3,3-dimethylpentan-2-one

InChI

InChI=1S/C7H12Cl2O/c1-7(2,3-4-8)6(10)5-9/h3-5H2,1-2H3

InChI Key

JOSVTBZGHXVJAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCl)C(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

1,5-Dichloropentan-3-one (CAS 3592-25-4)

Structural Differences :

  • Ketone Position : The target compound has a ketone at position 2 (pentan-2-one), whereas 1,5-dichloropentan-3-one places the ketone at position 3.

Inferred Properties :

  • Reactivity : The dimethyl groups in the target compound likely slow degradation processes compared to the less hindered 1,5-dichloropentan-3-one.
  • Stability : Steric protection from the dimethyl groups may enhance thermal stability, a critical factor in industrial applications .

3-Hydroxy-1,5-diphenyl-1-pentanone (CAS 60669-64-9)

Functional Group Contrast :

  • Hydroxyl vs. Chlorine: The hydroxyl group in 3-hydroxy-1,5-diphenyl-1-pentanone introduces hydrogen bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic chlorinated target compound.
  • Aromatic vs. Aliphatic : The phenyl groups in this analog confer rigidity and aromatic conjugation, which may influence electronic transitions and UV absorption properties.

Chlorinated Aromatic Ketones (e.g., Trichlorohydroxy-1,4-benzoquinone)

Aromatic vs. Aliphatic Systems :

  • Degradation Pathways: Chlorinated aromatic ketones (e.g., trichlorohydroxy-1,4-benzoquinone) undergo hydroxylation and ring-opening reactions to form dicarboxylic acids like dichloromaleic acid (DCMA) . In contrast, aliphatic chlorinated ketones like the target compound may follow alternative degradation routes, such as dechlorination or alkyl chain fragmentation.
  • Environmental Persistence : Aromatic chlorinated ketones are more resistant to microbial degradation due to their conjugated systems, whereas aliphatic analogs like 1,5-dichloro-3,3-dimethylpentan-2-one may degrade faster under oxidative conditions .

1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one (CAS 84176-67-0)

Substituent Effects :

  • Hydroxyl vs. In contrast, the target compound’s chlorine and methyl groups enhance lipophilicity.
  • Thermal Stability : Polar hydroxyl groups may lower the melting point compared to the chlorinated target compound, which likely has higher thermal stability due to reduced hydrogen bonding .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Inferred Reactivity Potential Applications Reference
This compound Cl (1,5), CH3 (3,3) Ketone Moderate (steric hindrance) Agrochemical intermediates
1,5-Dichloropentan-3-one Cl (1,5) Ketone High (less steric bulk) Organic synthesis
3-Hydroxy-1,5-diphenyl-1-pentanone Ph (1,5), OH (3) Ketone, Hydroxyl Moderate (H-bonding) Pharmaceuticals
Trichlorohydroxy-1,4-benzoquinone Cl, OH (aromatic) Quinone, Hydroxyl High (aromatic conjugation) Degradation studies

Research Findings and Key Insights

  • Degradation Behavior : Chlorinated aliphatic ketones like this compound are less persistent in oxidative environments compared to aromatic analogs but may generate chlorinated byproducts during decomposition .
  • Steric Effects : The dimethyl groups in the target compound reduce reactivity in nucleophilic substitution reactions, a critical distinction from 1,5-dichloropentan-3-one .
  • Solubility Trends: Hydroxyl and aromatic substituents (e.g., in 3-hydroxy-1,5-diphenyl-1-pentanone) enhance water solubility, whereas chlorine and methyl groups favor organic phase partitioning .

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